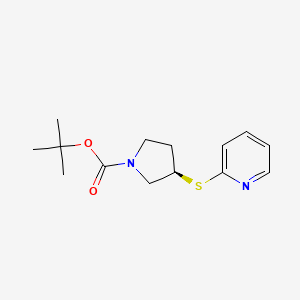
(R)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate is a chiral compound that features a pyrrolidine ring substituted with a pyridin-2-ylthio group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Pyridin-2-ylthio Group: This step involves the nucleophilic substitution of a pyridine-2-thiol with a suitable leaving group on the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of ®-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the ester group, leading to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Functionalized Pyrrolidines: From substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding Studies: Its unique structure allows for the investigation of protein-ligand interactions.
Medicine
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of ®-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyridin-2-ylthio group can form hydrogen bonds or coordinate with metal ions, while the pyrrolidine ring provides steric bulk that influences binding affinity and selectivity. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
®-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate: The parent compound.
®-tert-butyl 3-(pyridin-3-ylthio)pyrrolidine-1-carboxylate: A similar compound with the pyridinyl group at a different position.
®-tert-butyl 3-(pyridin-4-ylthio)pyrrolidine-1-carboxylate: Another isomer with the pyridinyl group at the 4-position.
Uniqueness
®-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate is unique due to the specific positioning of the pyridin-2-ylthio group, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This positioning allows for distinct interactions with molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
tert-butyl (3R)-3-pyridin-2-ylsulfanylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-14(2,3)18-13(17)16-9-7-11(10-16)19-12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBLJARRVUJNIE-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2955023.png)
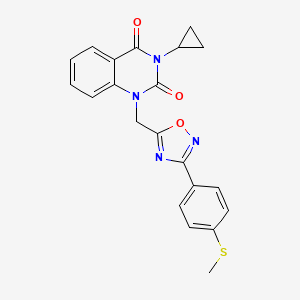
![N-(2,3-dimethylphenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2955025.png)
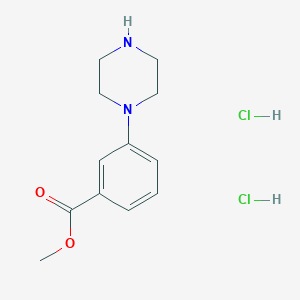
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2955027.png)
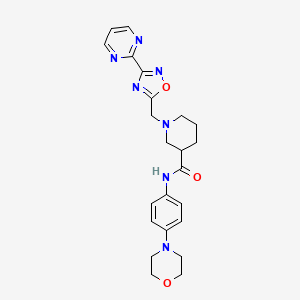
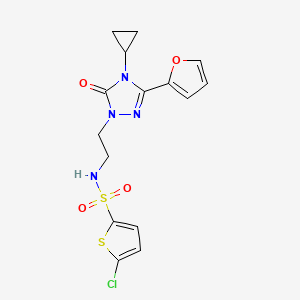
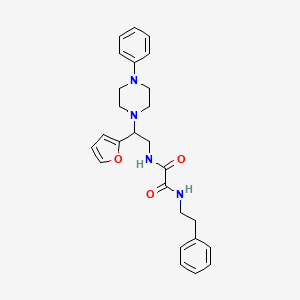
![5-[(2-CHLOROPHENYL)METHYL]-2-IMINO-3-PHENYL-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2955037.png)
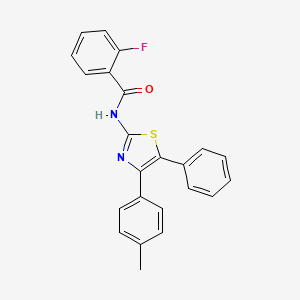

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea](/img/structure/B2955041.png)
![3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2955042.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2955043.png)
